2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption in the bacterial metabolic processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential bacterial cell components . On the other hand, the inhibition of DHFR disrupts the folic acid metabolism pathway, which is vital for the synthesis of nucleotides in bacteria .
Result of Action
The result of the compound’s action is a significant decrease in bacterial growth due to the disruption of essential metabolic processes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, in a Chinese hamster ovary cell culture, the compound was found to increase monoclonal antibody production . This suggests that the compound’s action, efficacy, and stability can vary depending on the specific cellular environment.
Biochemical Analysis
Biochemical Properties
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of GATA family proteins, particularly targeting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction inhibits the binding between GATA3 and SOX4, leading to the suppression of Th2 cell differentiation without affecting Th1 cell differentiation . Additionally, it inhibits the expression and production of Th2 cytokines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In Chinese hamster ovary cell cultures, this compound has been shown to improve monoclonal antibody production by suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels . It also affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the DNA-binding activity of GATA3 by preventing its interaction with SOX4 . This inhibition leads to the suppression of Th2 cell differentiation and cytokine production . Additionally, molecular docking studies have shown that this compound can bind to the active sites of dihydrofolate reductase and enoyl ACP reductase enzymes, inhibiting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been observed to be stable under standard laboratory conditions, with no significant degradation over time . Long-term studies have shown that it maintains its inhibitory effects on GATA3 and its ability to improve monoclonal antibody production in cell cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GATA3 activity and improves monoclonal antibody production without causing adverse effects . At higher doses, it may lead to toxic effects, including cell growth suppression and metabolic disturbances .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of GATA family proteins. It interacts with enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity and affecting metabolic flux . These interactions lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in specific cellular compartments, where it exerts its inhibitory effects on GATA3 and other target proteins . The compound’s localization and accumulation are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with GATA3 and other DNA-binding proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Its activity and function are closely linked to its nuclear localization .
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)14-13(15(17)18)11-5-3-4-6-12(11)19-14/h7-8H,3-6H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZSURXGGPPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366056 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433245-13-7 |
Source
|
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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